molecular formula C8H6BrNOS B14091657 5-(5-Bromo-2-thienyl)-3-methylisoxazole CAS No. 1314809-77-2

5-(5-Bromo-2-thienyl)-3-methylisoxazole

Cat. No.: B14091657
CAS No.: 1314809-77-2
M. Wt: 244.11 g/mol
InChI Key: CDUSILHCVLDXKW-UHFFFAOYSA-N
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Description

Isoxazole, 5-(5-bromo-2-thienyl)-3-methyl- is a heterocyclic compound that features an isoxazole ring substituted with a bromothienyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(5-bromo-2-thienyl)-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2-thiophenecarboxylic acid with hydroxylamine to form the corresponding hydroxamic acid, which then undergoes cyclization to yield the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(5-bromo-2-thienyl)-3-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce various substituted isoxazoles .

Scientific Research Applications

Isoxazole, 5-(5-bromo-2-thienyl)-3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isoxazole, 5-(5-bromo-2-thienyl)-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(2-hydroxyethyl)isoxazole
  • 5-(5-Bromo-2-thienyl)-1,3-oxazole
  • 4-Bromo-5-(4-bromophenyl)isoxazole

Uniqueness

Isoxazole, 5-(5-bromo-2-thienyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

1314809-77-2

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C8H6BrNOS/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3

InChI Key

CDUSILHCVLDXKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(S2)Br

Origin of Product

United States

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